molecular formula C10H17N B586517 1-Adamantan-d15-amine CAS No. 33830-10-3

1-Adamantan-d15-amine

Cat. No.: B586517
CAS No.: 33830-10-3
M. Wt: 166.345
InChI Key: DKNWSYNQZKUICI-BXSQCBKHSA-N
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Description

1-Adamantan-d15-amine is a deuterium-labeled amine compound with the chemical formula C10H2D15N. It is a derivative of 1-Adamantanamine, where hydrogen atoms are replaced by deuterium isotopes. This compound is known for its unique properties due to the presence of deuterium, which makes it useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Adamantan-d15-amine can be synthesized through several methods. One common approach involves the reaction of 1-Adamantanamine with deuterium-labeled reagents. For example, the compound can be prepared by reacting 1-Adamantanamine with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst . Another method involves the use of deuterium-labeled hydrogen fluoride (DF) or deuterium-labeled sodium hydroxide (NaOD) as reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterium-labeled reagents. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-Adamantan-d15-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Adamantan-d15-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Adamantan-d15-amine involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, making it useful in kinetic isotope effect studies. The compound can also interact with biological molecules, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Adamantan-d15-amine is unique due to its deuterium labeling, which distinguishes it from other adamantane derivatives. Similar compounds include:

The presence of deuterium in this compound provides unique properties, such as altered reaction kinetics and enhanced stability, making it valuable for specific scientific applications .

Properties

IUPAC Name

2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNWSYNQZKUICI-BXSQCBKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])N)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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